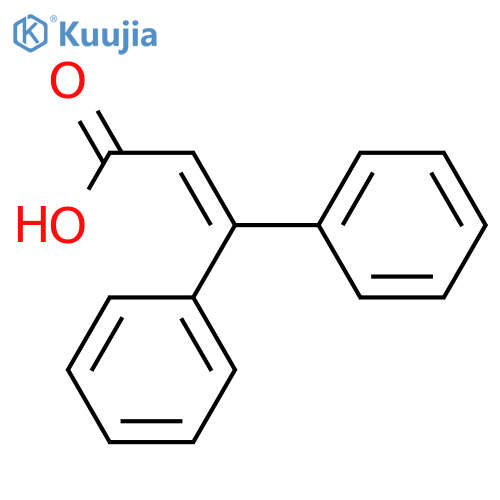Cas no 606-84-8 (3,3-Diphenylacrylic acid)

3,3-Diphenylacrylic acid structure
商品名:3,3-Diphenylacrylic acid
3,3-Diphenylacrylic acid 化学的及び物理的性質
名前と識別子
-
- 3,3-Diphenylacrylic acid
- 3,3-Diphenyl-2-propenoic acid
- 3,3-diphenylprop-2-enoic acid
- Acido difenililacrilico
- Acido difenililacrilico [Italian]
- ACRYLIC ACID,3,3-DIPHENYL
- NSC 120400
- NSC 16293
- M.G. 1779
- AS-0325
- beta-Phenylcinnamic acid
- .beta.-Phenylcinnamic acid
- ACRYLIC ACID, 3,3-DIPHENYL-
- 4-09-00-02616 (Beilstein Handbook Reference)
- NSC120400
- SCHEMBL63954
- AKOS016005378
- 606-84-8
- 2-Propenoic acid, 3,3-diphenyl-
- NSC16293
- CS-0199451
- 3,3-DIPHENYLACRYLICACID
- BRN 2049179
- E78666
- DB-339000
- NSC-120400
- ss-Phenyl-zimtsaure
- CHEMBL1771757
- DTXSID00209410
- 3,3-Diphenyl-acrylic acid
- NSC-16293
-
- MDL: MFCD00137211
- インチ: InChI=1S/C15H12O2/c16-15(17)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H,(H,16,17)
- InChIKey: WMJBVALTYVXGHW-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C(=CC(=O)O)C2=CC=CC=C2
計算された属性
- せいみつぶんしりょう: 224.08400
- どういたいしつりょう: 224.08373
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3
- 疎水性パラメータ計算基準値(XlogP): 3.8
じっけんとくせい
- 密度みつど: 1.171
- ゆうかいてん: 162-164 ºC
- ふってん: 348.7°C at 760 mmHg
- フラッシュポイント: 250.8°C
- 屈折率: 1.614
- PSA: 37.30000
- LogP: 3.20290
3,3-Diphenylacrylic acid セキュリティ情報
3,3-Diphenylacrylic acid 税関データ
- 税関コード:2916399090
- 税関データ:
中国税関コード:
2916399090概要:
29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
3,3-Diphenylacrylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR00IBF3-250mg |
2-Propenoic acid, 3,3-diphenyl- |
606-84-8 | 95% | 250mg |
$101.00 | 2025-02-11 | |
| Aaron | AR00IBF3-1g |
2-Propenoic acid, 3,3-diphenyl- |
606-84-8 | 95% | 1g |
$263.00 | 2025-02-11 | |
| 1PlusChem | 1P00IB6R-250mg |
2-Propenoic acid, 3,3-diphenyl- |
606-84-8 | 95% | 250mg |
$76.00 | 2024-04-22 | |
| Aaron | AR00IBF3-100mg |
2-Propenoic acid, 3,3-diphenyl- |
606-84-8 | 95% | 100mg |
$64.00 | 2025-02-11 | |
| A2B Chem LLC | AI53507-1g |
3,3-Diphenylacrylic acid |
606-84-8 | 95% | 1g |
$179.00 | 2024-04-19 | |
| A2B Chem LLC | AI53507-100mg |
3,3-Diphenylacrylic acid |
606-84-8 | 95% | 100mg |
$44.00 | 2024-04-19 | |
| Aaron | AR00IBF3-5g |
2-Propenoic acid, 3,3-diphenyl- |
606-84-8 | 95% | 5g |
$987.00 | 2025-02-11 | |
| Crysdot LLC | CD12056326-1g |
3,3-Diphenylacrylic acid |
606-84-8 | 95+% | 1g |
$772 | 2024-07-24 | |
| eNovation Chemicals LLC | Y1200018-5g |
3,3-diphenylacrylic acid |
606-84-8 | 95% | 5g |
$850 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1086274-5g |
2-Propenoic acid, 3,3-diphenyl- |
606-84-8 | 95% | 5g |
$870 | 2024-06-06 |
3,3-Diphenylacrylic acid 関連文献
-
1. Thermolysis of salts of 2-substituted acrylic acids. Novel reduction of a vinyl bromideT. L. Gilchrist,C. W. Rees J. Chem. Soc. C 1968 779
-
G. A. Taylor J. Chem. Soc. C 1969 1755
-
Sumit Ghosh,Pranjal Pyne,Anogh Ghosh,Swagata Choudhury,Alakananda Hajra Org. Biomol. Chem. 2023 21 1591
-
Minghao Zhang,Fengru Zhou,Xinyu Xuchen,Liwei Zhou,Guobo Deng,Yun Liang,Yuan Yang Org. Chem. Front. 2021 8 5687
-
Kun Xu,Zhoumei Tan,Haonan Zhang,Juanli Liu,Sheng Zhang,Zhiqiang Wang Chem. Commun. 2017 53 10719
606-84-8 (3,3-Diphenylacrylic acid) 関連製品
- 1199-20-8(3-Phenylbut-2-enoic acid)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:606-84-8)3,3-Diphenylacrylic acid

清らかである:99%/99%
はかる:1g/5g
価格 ($):220.0/770.0